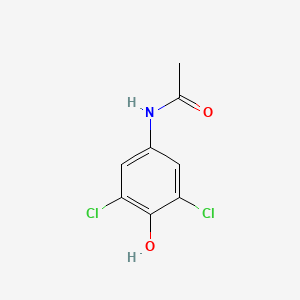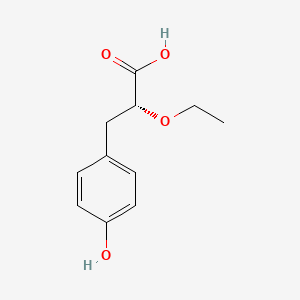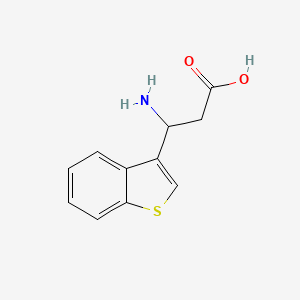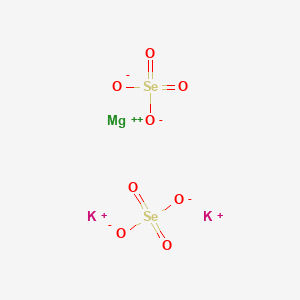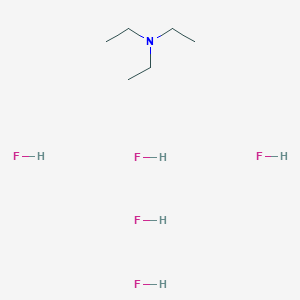
Triethylamine Pentahydrofluoride
Descripción general
Descripción
Synthesis Analysis
The synthesis of TEAF is typically carried out in two steps. The first step involves the generation of trimethylamine hexafluorophosphate, which is then reacted with water to yield TEAF.Molecular Structure Analysis
Triethylamine Pentahydrofluoride is a derivative of triethylamine, which is a colorless, volatile liquid with a strong odor, often described as fishy or ammonia-like. Triethylamine is a tertiary amine, which means it has three alkyl groups attached to an amine nitrogen.Chemical Reactions Analysis
Triethylamine has been used as a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid . It has also been used as a catalyst in the synthesis of annulated uracil .Physical And Chemical Properties Analysis
TEAF is a colorless liquid with a pungent odor. It is highly soluble in water and has a boiling point of 139°C. It is a potent fluorinating agent, and its reactivity is attributed to the release of HF (hydrogen fluoride) upon reaction. It reacts violently with water and can cause skin burns and severe eye irritation upon contact. TEAF is hygroscopic and can readily absorb moisture from the air.Aplicaciones Científicas De Investigación
Triethylamine Pentahydrofluoride is a versatile chemical compound with a range of applications in scientific research. Here’s a comprehensive analysis of six unique applications:
Metal Organic Frameworks (MOFs) Synthesis
Scientific Field
Chemistry - Material Science Application Summary: Triethylamine is used in the synthesis of MOFs, which are organic-inorganic hybrid materials with customizable composition and properties. These frameworks have open metal sites, tunable pore size/shape, and an ultra-large specific surface area. Methods of Application:
- MOFs Composites Synthesis: Integration of functional moieties into MOFs to enhance physical and chemical properties. Results: The use of Triethylamine in MOFs synthesis has led to materials with significant prospects for applications in catalysis, biomedicine, gas storage and separation, energy storage, and electronic devices .
Ceramic Manufacturing
Scientific Field
Industrial Chemistry Application Summary: Triethylamine Pentahydrofluoride is used in the synthesis of silicon carbide (SiC) and in microwave-assisted reactions. Methods of Application:
- Microwave-Assisted Reactions: Enables shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The compound allows for precise evaluation of chemical transformations without electromagnetic field effects, ensuring safe handling of corrosive reagents .
Selective Fluorination
Scientific Field
Organic Chemistry Application Summary: Triethylamine Pentahydrofluoride is involved in the selective fluorination of benzylic C-H bonds. Methods of Application:
- Electrochemical Fluorosulfonylation: A sustainable method for synthesizing β-fluorosulfones. Results: This application enables the incorporation of [(18)F] fluoride sources used in PET imaging, providing a method for precise and selective fluorination .
Organic Synthesis
Scientific Field
Synthetic Chemistry Application Summary: The compound is used in various organic synthesis processes due to its unique properties. Methods of Application:
- Synthesis of Aromatic Nitro Compounds: Assists in the synthesis process. Results: Triethylamine Pentahydrofluoride’s versatility in organic synthesis aids in the development of various organic compounds, especially those containing fluorine .
Pharmaceutical Development
Scientific Field
Pharmacology Application Summary: The compound’s properties make it suitable for pharmaceutical development, particularly in the synthesis of fluorine-containing drugs. Methods of Application:
- Drug Synthesis: Used as a reagent in the preparation of fluorides from organic compounds. Results: Its application in pharmaceuticals is crucial for the development of new medications with enhanced efficacy and targeted delivery .
Catalysis
Scientific Field
Chemical Engineering Application Summary: Triethylamine Pentahydrofluoride is used as a catalyst in various chemical reactions. Methods of Application:
- Catalytic Reactions: Acts as a base catalyst in different chemical processes. Results: The use of this compound as a catalyst has improved the efficiency and sustainability of chemical reactions .
Asymmetric Synthesis
Scientific Field
Organic Chemistry Application Summary: Triethylamine Pentahydrofluoride is used in the asymmetric synthesis of keto esters, providing products with a quaternary stereocenter. Methods of Application:
- Catalytic Asymmetric Fluorination: Employing a chiral iodoarene organocatalyst in combination with an oxidant and hydrogen fluoride. Results: This method offers good chemical yield and selectivity, producing enantiomerically enriched fluorinated compounds .
Heterocyclic Compound Synthesis
Scientific Field
Pharmaceutical Chemistry Application Summary: The compound is utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, particularly as antibacterial agents. Methods of Application:
- Synthesis of 5-Membered Heterocycles: These structures may include at least one quaternized nitrogen atom and are linked to the structure by nitrogen. Results: The synthesized heterocyclic compounds have potential applications in the field of pharmaceuticals .
Electrochemical Fluorosulfonylation
Scientific Field
Electrochemistry Application Summary: Triethylamine Pentahydrofluoride is a key component in the electrochemical fluorosulfonylation of styrenes. Methods of Application:
- Sustainable Synthesis: Utilizing sulfonylhydrazides and Triethylamine Pentahydrofluoride for the synthesis of β-fluorosulfones. Results: This process is environmentally friendly and efficient, providing a wide range of β-fluorosulfones .
Silicon Carbide (SiC) Synthesis
Scientific Field
Ceramic Engineering Application Summary: It is applied in the field of silicon carbide synthesis, which is used in high-temperature ceramic materials. Methods of Application:
- Microwave-Assisted Reactions: Enables the shielding of reaction contents from electromagnetic fields during microwave irradiation. Results: The high chemical resistance of SiC permits the safe handling of corrosive reagents without material degradation .
Fluorine-Chlorine Exchange Reactions
Scientific Field
Industrial Chemistry Application Summary: Triethylamine Pentahydrofluoride is used in high-temperature fluorine-chlorine exchange reactions. Methods of Application:
- Use of SiC Vessels: Carrying out reactions in SiC vessels to prevent material degradation. Results: Allows for the safe execution of reactions that involve corrosive reagents .
Hydrolysis of Nitriles
Scientific Field
Organic Chemistry Application Summary: The compound is involved in the hydrolysis of nitriles with aqueous potassium hydroxide. Methods of Application:
- Use in SiC Vessels: Performing hydrolysis without damaging the SiC vessel. Results: This application ensures the safe and effective hydrolysis of nitriles .
These applications highlight the versatility of Triethylamine Pentahydrofluoride in various scientific fields. For detailed experimental procedures and quantitative data, access to scientific publications or databases containing peer-reviewed articles would be necessary. The applications mentioned are based on the general use of Triethylamine and its derivatives in these fields. For precise information on Triethylamine Pentahydrofluoride, further research in specialized chemical databases or direct experimentation would be required.
Synthesis of Xanthene Derivatives
Scientific Field
Organic Chemistry Application Summary: Triethylamine-based nanomagnetic ionic liquid [(Et)3 N-H]FeCl4 is used for synthesizing xanthene derivatives under solvent-free conditions. Methods of Application:
- Nanomagnetic Ionic Liquid Catalyst: [(Et)3 N-H]FeCl4 acts as a catalyst, enhancing the reaction efficiency. Results: The process has been shown to be efficient and the catalyst can be recycled and reused multiple times, indicating a sustainable approach .
Gas Sensing
Scientific Field
Material Science Application Summary: Triethylamine is involved in the fabrication of gas-sensing devices, particularly for detecting triethylamine (TEA) vapors. Methods of Application:
- Ternary Hybrid Structure: Au-decorated α-Fe2O3/rGO is used for improved TEA-sensing performances. Results: The sensors exhibit high response, fast response/recovery rates, and better selectivity against various gases .
Synthesis of Fluorinated Nucleosides/Nucleotides
Scientific Field
Pharmaceutical Chemistry Application Summary: Triethylamine Pentahydrofluoride is used in the synthesis of fluorinated nucleosides/nucleotides with antiviral properties. Methods of Application:
Safety And Hazards
Triethylamine Pentahydrofluoride is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Propiedades
IUPAC Name |
N,N-diethylethanamine;pentahydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRAGRGIYWEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.F.F.F.F.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449642 | |
| Record name | Triethylamine Pentahydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylamine Pentahydrofluoride | |
CAS RN |
94527-74-9 | |
| Record name | Triethylamine Pentahydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylamine pentahydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



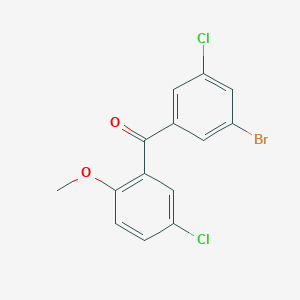
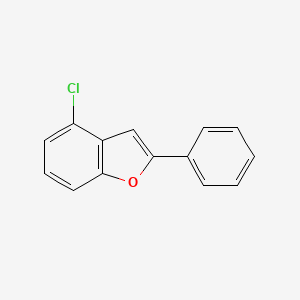
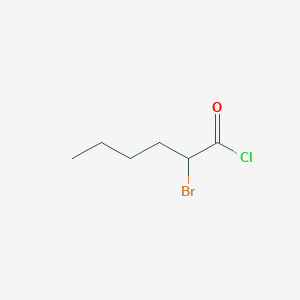
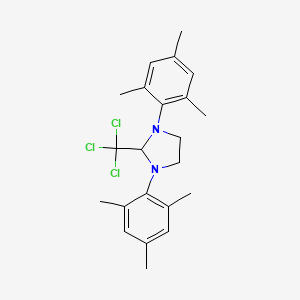
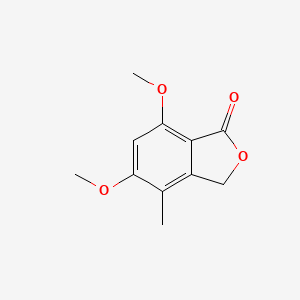
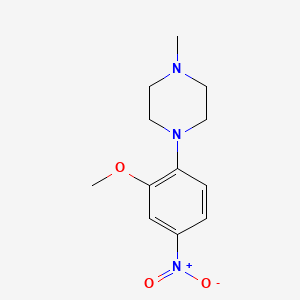
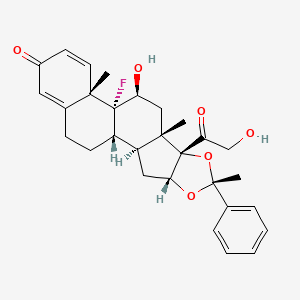
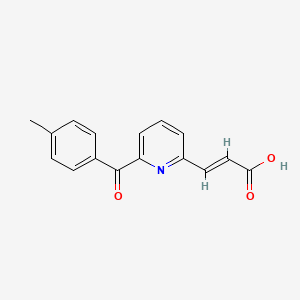
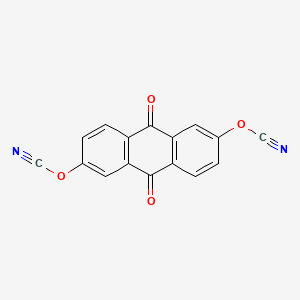
![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)
